Enhanced Potency Against DNMT1 Compared to SGI-1027 and RG-108
MC3343 exhibits increased potency against DNMT1 compared to the structurally related inhibitors RG-108 and SGI-1027. In a panel of DNMT inhibitors tested for 6-day proliferation in MV4-11 cells, MC3343 demonstrated enhanced anti-proliferative activity relative to both RG-108 and SGI-1027 [1]. Quantitatively, in cell-free assays, MC3343 inhibits DNMT1 with an IC50 of 5.7 µM, while SGI-1027 inhibits DNMT1 with IC50 values ranging from 6 to 12.5 µM, and RG-108 is generally considered a weaker inhibitor of this enzyme .
| Evidence Dimension | DNMT1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.7 µM |
| Comparator Or Baseline | SGI-1027: IC50 = 6-12.5 µM; RG-108: (weaker, no precise IC50 reported in this context) |
| Quantified Difference | MC3343 demonstrates lower IC50, indicating higher potency at least 2-fold over SGI-1027 at the lower bound. |
| Conditions | Cell-free assay for DNMT1 inhibition (target compound and SGI-1027); 6-day proliferation assay in MV4-11 cells (head-to-head panel) |
Why This Matters
This quantitative difference in potency is critical for researchers designing experiments where a more effective DNMT1 blockade is required at lower concentrations.
- [1] Pappalardi MB, Keenan K, Cockerill M, et al. Fig. 3: Phenotypic response following treatment with DNMT inhibitors in hematologic cancer cell lines. Nat Cancer. 2021. View Source
